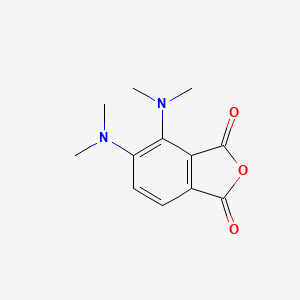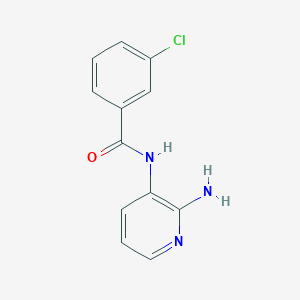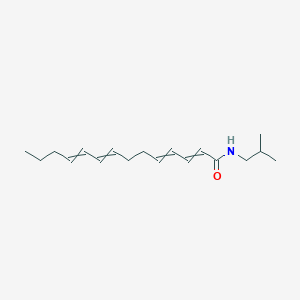
N-(2-methylpropyl)tetradeca-2,4,8,10-tetraenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpropyl)tetradeca-2,4,8,10-tetraenamide is an organic compound belonging to the class of N-acyl amines. These compounds are characterized by a fatty acid moiety linked to an amine group through an ester linkage . This compound is notable for its unique structure, which includes multiple double bonds and a secondary amide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)tetradeca-2,4,8,10-tetraenamide typically involves the reaction of a fatty acid derivative with an amine. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methylpropyl)tetradeca-2,4,8,10-tetraenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted amides and other derivatives.
Applications De Recherche Scientifique
N-(2-methylpropyl)tetradeca-2,4,8,10-tetraenamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-methylpropyl)tetradeca-2,4,8,10-tetraenamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Isobutyl-2,4,8,10,12-tetradecapentaenamide
- N-(2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide
- N-(2-methylpropyl)tetradeca-2,4,8,11-tetraenamide
Uniqueness
N-(2-methylpropyl)tetradeca-2,4,8,10-tetraenamide is unique due to its specific arrangement of double bonds and the presence of a secondary amide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
114567-67-8 |
|---|---|
Formule moléculaire |
C18H29NO |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
N-(2-methylpropyl)tetradeca-2,4,8,10-tetraenamide |
InChI |
InChI=1S/C18H29NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(20)19-16-17(2)3/h6-9,12-15,17H,4-5,10-11,16H2,1-3H3,(H,19,20) |
Clé InChI |
WNSKMJPVTNVRSD-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC=CCCC=CC=CC(=O)NCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


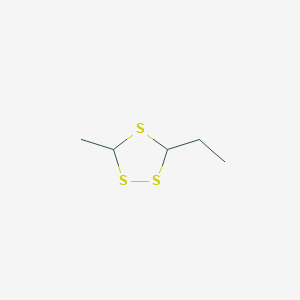
![[2,2-Bis(trimethylsilyl)ethenyl]phosphane](/img/structure/B14298414.png)
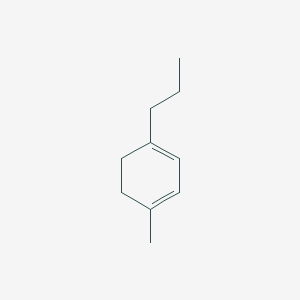
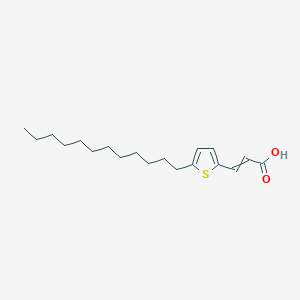
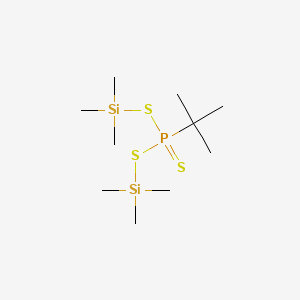
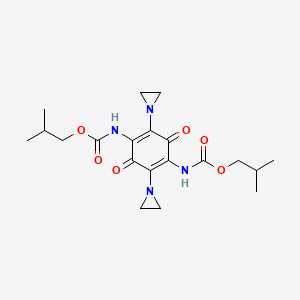
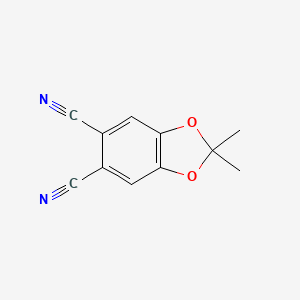

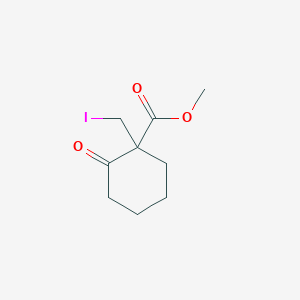
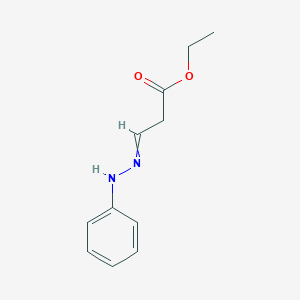
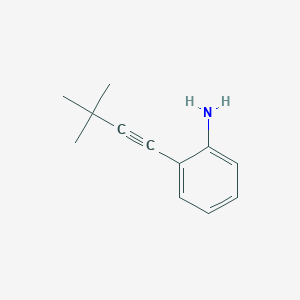
![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
